(6aR,9aS)-4-Hydroxy-2,3,6a,8,9,9a-hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione
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Description
(6aR,9aS)-4-Hydroxy-2,3,6a,8,9,9a-hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione, also known as (6aR,9aS)-4-Hydroxy-2,3,6a,8,9,9a-hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione, is a useful research compound. Its molecular formula is C16H12O6 and its molecular weight is 300.26. The purity is usually 95%.
BenchChem offers high-quality (6aR,9aS)-4-Hydroxy-2,3,6a,8,9,9a-hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6aR,9aS)-4-Hydroxy-2,3,6a,8,9,9a-hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant Properties and Radical Scavenging Activity
Chromones and their derivatives, including compounds similar to the chemical structure of interest, have demonstrated significant antioxidant properties. These compounds are present in various foods and are associated with physiological activities such as anti-inflammatory, antidiabetic, antitumor, and anticancer effects. Their antioxidant ability to neutralize active oxygen and scavenge free radicals can delay or inhibit cellular impairment, leading to various diseases. Structural features such as the double bond, a carbonyl group in the chromone nucleus, and specific hydroxyl groups are crucial for their radical scavenging activity (Yadav, Parshad, Manchanda, & Sharma, 2014).
Bioactive Heterocyclic Compound Applications
Coumarins, closely related to the chemical compound of interest, are significant in synthetic organic chemistry, showing a range of chemical, photochemical, and biological properties. Their synthesis, reactivity, and applications in various fields of biology highlight the importance of these compounds. They serve as precursor molecules in pharmaceuticals, perfumery, and agrochemical industries. The study underscores the vast potential of 3-hydroxycoumarin, a compound within the same class, due to its numerous applications and properties (Yoda, 2020).
Anti-Cancer Effects and Mechanisms
Flavonoid compounds, such as baicalein (which shares structural similarities with the compound ), have been found to possess anti-cancer activities. Specifically, in hepatocellular carcinoma (HCC), baicalein has shown effects on biological processes involving cell proliferation, metastasis, apoptosis, and autophagy. The compound's potential as a novel anticancer drug for HCC treatment highlights the broader therapeutic applications of structurally related compounds (Bie et al., 2017).
Synthetic Precursors and Chemical Reactions
Quinoxalines, including benzopyrazines which are structurally related to the compound of interest, play a crucial role in the development of dyes, pharmaceuticals, and antibiotics. The synthesis and applications of quinoxaline compounds in antitumor properties and as catalysts' ligands demonstrate the versatility and importance of these heterocyclic compounds in chemical research (Pareek & Kishor, 2015).
properties
IUPAC Name |
(3S,7R)-11-hydroxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1(12),2(9),10,13(17)-tetraene-16,18-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c17-8-2-1-6-11-9(18)5-10-13(7-3-4-20-16(7)21-10)14(11)22-15(19)12(6)8/h5,7,16,18H,1-4H2/t7-,16+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKCZCKWXTXPRZ-HYORBCNSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C1C3=C(O2)C=C(C4=C3OC(=O)C5=C4CCC5=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]2[C@@H]1C3=C(O2)C=C(C4=C3OC(=O)C5=C4CCC5=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746965 |
Source
|
Record name | (6aR,9aS)-4-Hydroxy-2,3,6a,8,9,9a-hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90746965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aflatoxin P2 | |
CAS RN |
891197-67-4 |
Source
|
Record name | (6aR,9aS)-4-Hydroxy-2,3,6a,8,9,9a-hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90746965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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